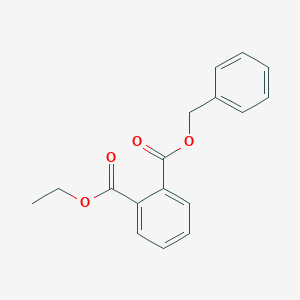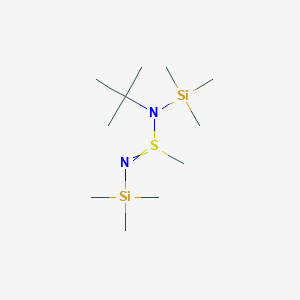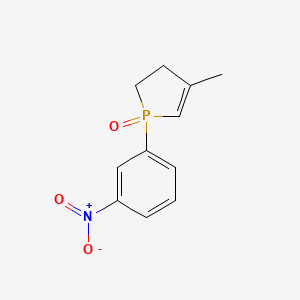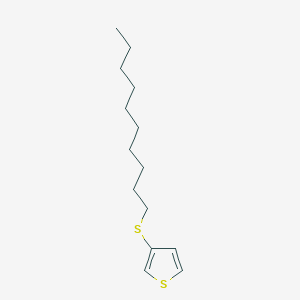
4,6-Dimethylindan-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethylindan-5-ol is an organic compound with the molecular formula C11H14O It is a derivative of indan, characterized by the presence of two methyl groups at the 4 and 6 positions and a hydroxyl group at the 5 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylindan-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts alkylation of 4,6-dimethylindanone followed by reduction to yield the desired alcohol. The reaction conditions often include the use of Lewis acids such as aluminum chloride (AlCl3) and reducing agents like sodium borohydride (NaBH4).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dimethylindan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation using bromine (Br2) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizers.
Reduction: LiAlH4, NaBH4.
Substitution: Br2, Cl2, and other halogens in the presence of catalysts.
Major Products Formed:
Oxidation: 4,6-Dimethylindan-5-one.
Reduction: 4,6-Dimethylindane.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethylindan-5-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4,6-Dimethylindan-5-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
4,6-Dimethylindane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4,6-Dimethylindan-5-one: The oxidized form of 4,6-Dimethylindan-5-ol, with different chemical properties and reactivity.
2,3-Dihydro-4,6-dimethyl-1H-indene: Another structural isomer with distinct chemical behavior.
Uniqueness: this compound is unique due to the presence of both methyl and hydroxyl groups, which confer specific reactivity and potential applications. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
91969-56-1 |
|---|---|
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
4,6-dimethyl-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C11H14O/c1-7-6-9-4-3-5-10(9)8(2)11(7)12/h6,12H,3-5H2,1-2H3 |
InChI-Schlüssel |
XWKMVRQWLRRRBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(CCC2)C(=C1O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide](/img/structure/B14369345.png)






![4,8-Dimethyl-2-(prop-2-en-1-yl)-2-borabicyclo[3.3.1]nonane](/img/structure/B14369377.png)



diiodo-lambda~5~-phosphane](/img/structure/B14369412.png)


